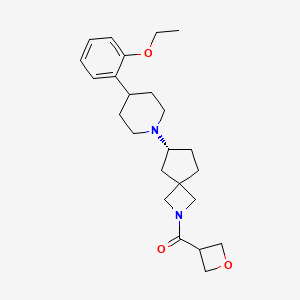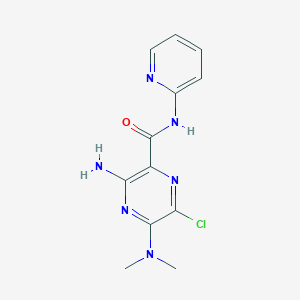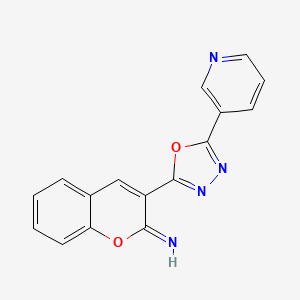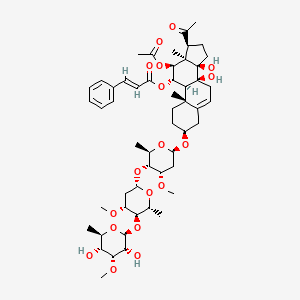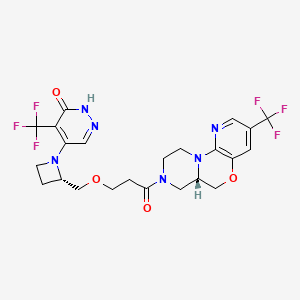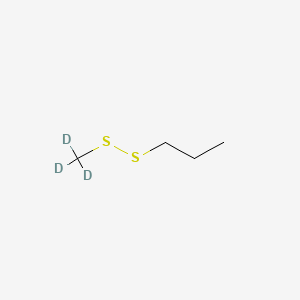
Methyl propyl disulfide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl propyl disulfide-d3 is a deuterated analog of methyl propyl disulfide, a sulfur-containing organic compound. The deuterium labeling is used for tracing and studying the compound’s behavior in various chemical and biological processes. This compound is often utilized in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl propyl disulfide-d3 can be synthesized through the reaction of deuterated methyl iodide with propyl thiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the deuterated disulfide compound.
Industrial Production Methods
Industrial production of this compound involves the use of deuterated precursors and controlled reaction environments to ensure high purity and yield. The process may include steps such as distillation and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl propyl disulfide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or alkoxides can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Aplicaciones Científicas De Investigación
Methyl propyl disulfide-d3 is used in a wide range of scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research on its potential therapeutic effects, including antifungal activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Methyl propyl disulfide-d3 exerts its effects by interacting with cellular components, leading to mitochondrial dysfunction and apoptosis. The compound elevates calcium levels and reactive oxygen species (ROS), triggering cell death pathways. This mechanism is particularly relevant in its antifungal activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl propyl disulfide
- Dipropyl disulfide
- Methyl disulfide
Uniqueness
Methyl propyl disulfide-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways, distinguishing it from its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C4H10S2 |
|---|---|
Peso molecular |
125.3 g/mol |
Nombre IUPAC |
1-(trideuteriomethyldisulfanyl)propane |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3/i2D3 |
Clave InChI |
PUCHCUYBORIUSM-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SSCCC |
SMILES canónico |
CCCSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


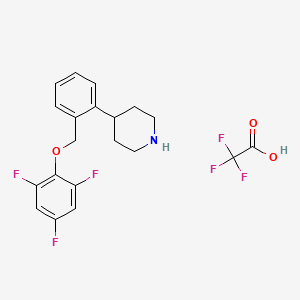
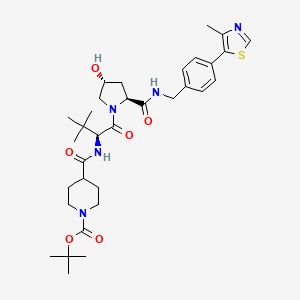
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
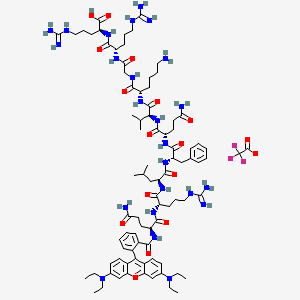
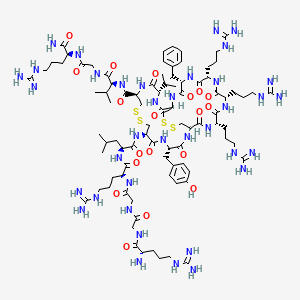
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
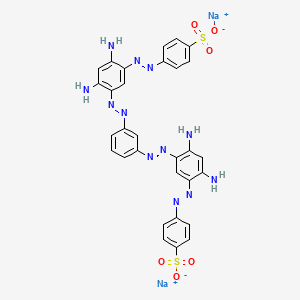
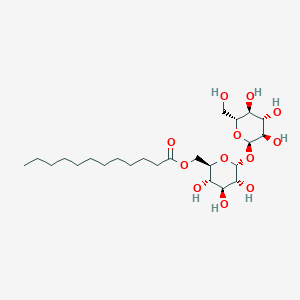
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
